(E)-2-Octenal chemical and physical properties
(E)-2-Octenal chemical and physical properties
An In-depth Technical Guide to (E)-2-Octenal: Chemical and Physical Properties for Researchers and Drug Development Professionals
Abstract
(E)-2-Octenal is an α,β-unsaturated aldehyde recognized for its distinct green, fatty, and cucumber-like aroma.[1][2][3] It is a naturally occurring volatile organic compound found in various plants and insects and is utilized as a flavoring and fragrance agent.[1][3][4][5] Beyond its sensory characteristics, (E)-2-Octenal exhibits notable biological activities, including antifungal and antibacterial properties, making it a subject of interest for research in food science, agriculture, and drug development.[1][6][7] This technical guide provides a comprehensive overview of the core chemical and physical properties of (E)-2-Octenal, detailed experimental protocols, and a summary of its biological significance, tailored for scientific and professional audiences.
Chemical and Physical Properties
(E)-2-Octenal is a colorless to slightly yellow liquid at room temperature.[8][9][10] Its chemical identity and key physical properties are summarized below.
Table 1: General Chemical Information for (E)-2-Octenal
| Identifier | Value | Source |
| IUPAC Name | (E)-oct-2-enal | [1] |
| Synonyms | trans-2-Octenal, (E)-Oct-2-enal, trans-2-Octen-1-al | [1][11] |
| CAS Number | 2548-87-0 | [1][10][12] |
| Molecular Formula | C₈H₁₄O | [1][10][12] |
| Molecular Weight | 126.20 g/mol | [1][12] |
| Canonical SMILES | CCCCC/C=C/C=O | [10] |
Table 2: Physical and Chemical Properties of (E)-2-Octenal
| Property | Value | Conditions | Source |
| Physical Description | Colorless to slightly yellow liquid with a distinct green-leafy odor. | Ambient | [1][3][8][10] |
| Density | 0.835 - 0.846 g/mL | at 25 °C | [1][8][13] |
| Boiling Point | 84 - 86 °C | at 19 mmHg | [8][10][13] |
| Melting Point | 3.5 °C (estimate) | [10][13] | |
| Flash Point | 68.33 - 71 °C (155 - 159.8 °F) | TCC | [4][14] |
| Vapor Pressure | 0.55 - 0.59 mmHg | at 25 °C | [1][4] |
| Refractive Index | 1.449 - 1.455 | at 20 °C | [1][2][4] |
| Solubility | Slightly soluble to not miscible in water. Soluble in alcohol, fixed oils, and most organic solvents. | [1][8][9][10] | |
| LogP (o/w) | 2.32 - 2.81 | [10][11][15] | |
| Stability | Air and light sensitive. | [10][13] |
Spectral Information
Detailed spectral data is crucial for the identification and characterization of (E)-2-Octenal. Mass spectrometry (electron ionization) and gas chromatography data are available through public databases such as the NIST WebBook.[12][16] Libraries like the Wiley Registry of Mass Spectral Data, KnowItAll IR/Raman Spectral Libraries, and the Sigma-Aldrich Library of ATR-IR/FT-IR/NMR Spectra also contain reference spectra for this compound.[17]
Experimental Protocols
Synthesis of (E)-2-Octenal via Aldol (B89426) Condensation
A common method for synthesizing α,β-unsaturated aldehydes like (E)-2-Octenal is through an aldol condensation reaction. The following protocol is a generalized representation based on established organic chemistry principles for this transformation.
Workflow for Aldol Condensation Synthesis
Caption: General workflow for the synthesis of (E)-2-Octenal.
Methodology:
-
Reaction Setup: In a reaction vessel, the starting aldehydes (e.g., hexanal and acetaldehyde) are dissolved in a suitable solvent such as ethanol.
-
Catalysis: A base catalyst, typically an aqueous solution of sodium hydroxide, is added dropwise to the stirred solution, often under cooled conditions to control the reaction rate.
-
Reaction: The mixture is stirred for a set period, allowing the aldol condensation and subsequent dehydration to occur, forming the α,β-unsaturated aldehyde.
-
Quenching: The reaction is stopped (quenched) by carefully neutralizing the base with a dilute acid solution.
-
Extraction: The product is separated from the aqueous phase using liquid-liquid extraction with an organic solvent like diethyl ether.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed. The crude product is then purified, typically by vacuum distillation, to yield pure (E)-2-Octenal.[18]
Synthesis via Oxidation of an Enol Derivative
An alternative synthesis route involves the copper-catalyzed oxidation of an enol derivative.[9]
Methodology:
-
Setup: In a nitrogen-filled glove box, a Schlenk tube is charged with dichloromethane, an enol derivative (1.0 mmol), CuPF₆(CH₃CN)₄ (0.05 mmol), di-tert-butyl ethylenediamine (B42938) (0.05 mmol), and 4-dimethylaminopyridine (B28879) (0.20 mmol).[9]
-
Addition of Molecular Sieves: 100 mg of 4Å molecular sieves are added, and the tube is sealed.[9]
-
Oxygenation: The atmosphere is replaced with oxygen at a constant pressure of 1 atmosphere.[9]
-
Reaction: The mixture is stirred at room temperature for 1 hour.[9]
-
Workup: The reaction is quenched with a 10% NaHSO₄ aqueous solution. The product is extracted with dichloromethane, the organic layer is dried with anhydrous MgSO₄, filtered, and concentrated under vacuum to yield (E)-2-Octenal.[9]
Biological Activity and Signaling
(E)-2-Octenal is not merely an aromatic compound; it possesses significant biological activities that are of interest to drug development and agricultural science professionals.
Antimicrobial and Antifungal Activity
(E)-2-Octenal has demonstrated notable antibacterial and antifungal properties.[1][6][7] Its mechanism of action is believed to involve the disruption of cellular membranes. As an α,β-unsaturated aldehyde, it can readily interact with biological nucleophiles, such as thiol groups in proteins, potentially leading to enzyme inhibition and cellular dysfunction.
Studies suggest that 2-alkenals can cause significant perturbation of the lipid fraction of plasma membranes, leading to increased permeability and leakage of cellular contents.[7] This disruption of membrane integrity is a key component of its microbicidal effect. Furthermore, recent research on a prochloraz-resistant strain of Penicillium italicum indicated that (E)-2-octenal's antifungal activity involves damaging the function of mitochondria.[6]
Caption: Proposed antimicrobial mechanisms of (E)-2-Octenal.
Role in Insect Chemical Defense
(E)-2-Octenal is a component of the defensive secretions of several heteropteran insect species.[19] It acts as a repellent against predators, such as the praying mantis.[19] This natural function highlights its potent biological activity and its role in interspecies signaling.
Safety and Handling
(E)-2-Octenal is classified as a combustible liquid and can cause skin and serious eye irritation.[5][20] It may also cause respiratory irritation.[20]
-
Handling: Use in a well-ventilated area, avoiding inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][14]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Protect from heat, light, and sources of ignition as it is air and light sensitive.[5][10][13]
-
First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[5][20]
Conclusion
(E)-2-Octenal is a multifaceted α,β-unsaturated aldehyde with well-defined chemical and physical properties. While widely used for its sensory characteristics, its significant antimicrobial and antifungal activities present compelling opportunities for further research in drug development, food preservation, and as a potential alternative to conventional fungicides. A thorough understanding of its synthesis, properties, and biological mechanisms is essential for harnessing its full potential in various scientific and industrial applications.
References
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- 7. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
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